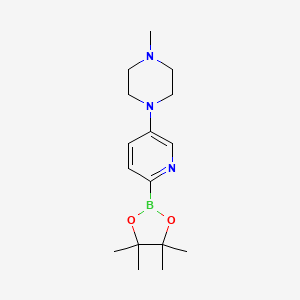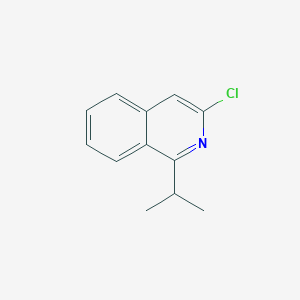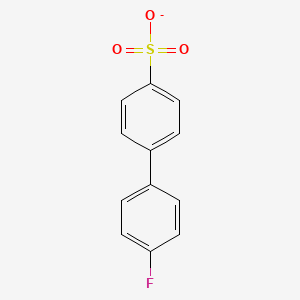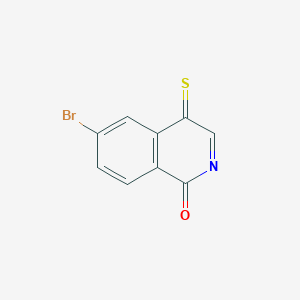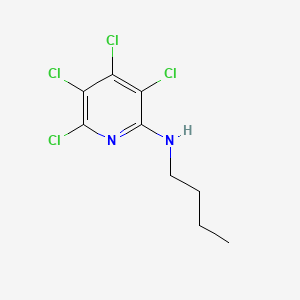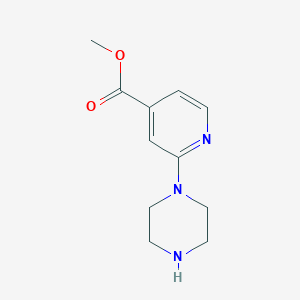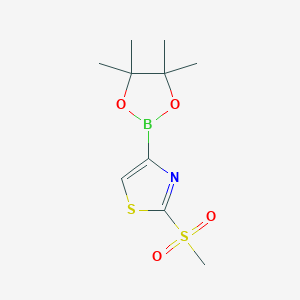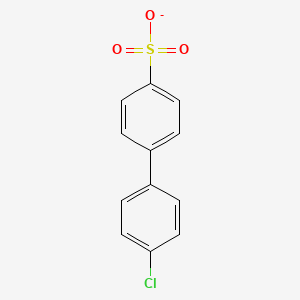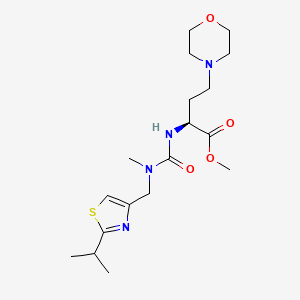
methyl (S)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-4-morpholinobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (S)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-4-morpholinobutanoate is a complex organic compound that belongs to the class of morpholinobutanoates This compound is characterized by its unique chemical structure, which includes a thiazole ring, a morpholine ring, and a methylureido group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (S)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-4-morpholinobutanoate typically involves multiple steps, including the formation of the thiazole ring, the attachment of the methylureido group, and the incorporation of the morpholine ring. Common reagents used in these reactions include thionyl chloride, isopropylamine, and morpholine. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. Key steps in the industrial production process include the purification of intermediates and the final product using techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
Methyl (S)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-4-morpholinobutanoate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The methylureido group can be reduced to form amines.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the thiazole ring may yield sulfoxides, while reduction of the methylureido group may produce primary amines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of advanced materials with specific properties.
作用機序
The mechanism of action of methyl (S)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-4-morpholinobutanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes or signaling pathways.
類似化合物との比較
Similar Compounds
- Methyl (S)-2-(3-((2-methylthiazol-4-yl)methyl)-3-methylureido)-4-morpholinobutanoate
- Methyl (S)-2-(3-((2-ethylthiazol-4-yl)methyl)-3-methylureido)-4-morpholinobutanoate
Uniqueness
Methyl (S)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-4-morpholinobutanoate is unique due to the presence of the isopropyl group on the thiazole ring, which may confer specific chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall activity in various applications.
特性
分子式 |
C18H30N4O4S |
|---|---|
分子量 |
398.5 g/mol |
IUPAC名 |
methyl (2S)-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]-4-morpholin-4-ylbutanoate |
InChI |
InChI=1S/C18H30N4O4S/c1-13(2)16-19-14(12-27-16)11-21(3)18(24)20-15(17(23)25-4)5-6-22-7-9-26-10-8-22/h12-13,15H,5-11H2,1-4H3,(H,20,24)/t15-/m0/s1 |
InChIキー |
CSTZTQPURGFEOQ-HNNXBMFYSA-N |
異性体SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](CCN2CCOCC2)C(=O)OC |
正規SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)NC(CCN2CCOCC2)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


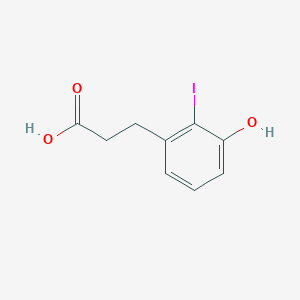

![2-[1-(Piperidin-3-ylmethyl)triazol-4-yl]ethanol](/img/structure/B12329569.png)
